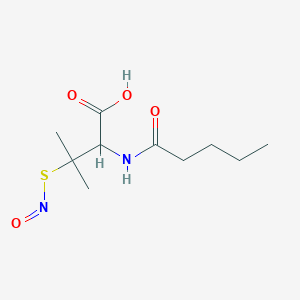

S-Nitroso-N-valeryl-D,L-penicillamine

Vue d'ensemble

Description

S-Nitroso-N-valeryl-D,L-penicillamine is a compound known for its high lipophilicity and stability in solution. It is primarily used as a nitric oxide (NO) donor, which plays a crucial role in various physiological processes such as vasodilation, blood pressure regulation, neurotransmission, and immune response modulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

S-Nitroso-N-valeryl-D,L-penicillamine can be synthesized through the nitrosation of N-valeryl-D,L-penicillamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The presence of copper (II) ions and cysteine can accelerate the decomposition of the compound, so these factors are carefully managed during production .

Analyse Des Réactions Chimiques

Types of Reactions

S-Nitroso-N-valeryl-D,L-penicillamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides and other oxidation products.

Reduction: It can be reduced to release nitric oxide (NO), which is a key aspect of its function as an NO donor.

Substitution: The nitroso group can be substituted by other nucleophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.

Reduction: Reducing agents such as ascorbic acid or thiols can facilitate the release of NO.

Substitution: Nucleophiles like thiols or amines can react with the nitroso group under controlled conditions.

Major Products Formed

Oxidation: Disulfides and other oxidized derivatives.

Reduction: Nitric oxide (NO) and the corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Properties

1.1 Vasodilatory Effects

S-nitroso compounds, including SNV-Pen, are recognized for their vasodilatory properties. Research has shown that SNV-Pen can induce vasodilation through the release of NO, leading to relaxation of vascular smooth muscle. This effect is significant in both in vitro and in vivo settings. For instance, studies have demonstrated that SNV-Pen can enhance diastolic function and cardiac output without inducing tachycardia in animal models .

1.2 Inhibition of Platelet Aggregation

SNV-Pen has been observed to inhibit platelet aggregation, which is crucial in preventing thrombus formation. This property is particularly beneficial in conditions where thrombosis poses a risk, such as cardiovascular diseases. The mechanism involves S-nitrosylation of platelet proteins, which alters their function and reduces aggregation .

1.3 Modulation of Inflammatory Responses

Research indicates that SNV-Pen can modulate inflammatory responses by affecting cytokine production and immune cell activity. It has been shown to decrease tumor necrosis factor-alpha (TNF-α) levels, thereby reducing inflammation in various models . This anti-inflammatory action positions SNV-Pen as a potential therapeutic agent for inflammatory diseases.

Therapeutic Applications

2.1 Cardiovascular Disease Treatment

Given its vasodilatory and anti-aggregatory effects, SNV-Pen is being explored as a therapeutic agent for managing cardiovascular diseases. Its ability to enhance endothelial function and reduce blood pressure makes it a candidate for treating hypertension and related conditions .

2.2 Cancer Therapy

The compound's ability to induce apoptosis in cancer cells through NO-mediated pathways has led to investigations into its potential use in cancer therapy. Studies suggest that SNV-Pen may enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to treatment .

2.3 Drug Delivery Systems

SNV-Pen has been incorporated into drug delivery systems due to its capacity for controlled NO release. Research has focused on developing polymer-based materials that can deliver NO in a regulated manner, improving biocompatibility and reducing the risk of neointimal hyperplasia following vascular interventions .

Table 1: Summary of Biological Activities of S-Nitroso-N-valeryl-D,L-penicillamine

Case Studies

Several case studies have highlighted the effectiveness of SNV-Pen in clinical and experimental settings:

- Cardiovascular Health: In a study involving hypertensive rats, administration of SNV-Pen resulted in significant reductions in blood pressure and improvements in cardiac function over a sustained period .

- Cancer Treatment: A clinical trial assessing the combination of SNV-Pen with standard chemotherapy showed enhanced tumor regression rates compared to chemotherapy alone, indicating its potential as an adjunct therapy .

Mécanisme D'action

The primary mechanism of action of S-Nitroso-N-valeryl-D,L-penicillamine involves the release of nitric oxide (NO). This release occurs through the reduction of the nitroso group, often facilitated by biological reducing agents such as thiols. NO then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic GMP (cGMP), which mediates various physiological effects including vasodilation and neurotransmission .

Comparaison Avec Des Composés Similaires

S-Nitroso-N-valeryl-D,L-penicillamine is compared with other NO donors such as S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) and its analogues:

S-Nitroso-N-acetyl-D,L-penicillamine (SNAP): Similar in function but differs in stability and lipoph

Activité Biologique

S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) is a compound that belongs to a class of S-nitrosothiols, which are known for their ability to release nitric oxide (NO) and exhibit various biological activities, particularly in vascular biology. This article reviews the biological activity of SNVP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

SNVP is an N-substituted analogue of S-nitroso-N-acetyl-D,L-penicillamine (SNAP), differing primarily by the valeryl group. The structural modification enhances its lipophilicity, which influences its stability and biological activity. The compound has shown promising results in studies related to vasodilation and NO release.

The primary mechanism through which SNVP exerts its biological effects is the release of NO, a potent vasodilator. The release of NO from SNVP occurs through a series of chemical reactions that can be influenced by various factors such as pH, temperature, and the presence of metal ions like Cu(II) and cysteine .

Table 1: Stability and Decomposition Rates of SNVP Compared to Other Analogues

| Compound | Stability in Solution | Decomposition Rate (in presence of Cu²⁺) |

|---|---|---|

| SNVP | High | Moderate (slower than SNAP) |

| SNAP | Moderate | Fast |

| SNHP | Moderate | Fast |

| SNPP | High | Variable |

The presence of Cu(II) significantly accelerates the decomposition of all tested compounds, with SNVP demonstrating a relatively stable profile under these conditions compared to SNAP .

Vasodilation Effects

SNVP has been studied for its vasodilatory effects in isolated rat femoral arteries. In experiments, bolus injections of SNVP resulted in concentration-dependent vasodilation. Notably, the response was transient in endothelium-intact vessels but showed prolonged effects in endothelium-denuded vessels, suggesting that increased lipophilicity allows for better retention and sustained NO release in areas with endothelial damage .

Case Studies

- Vasodilatory Response in Endothelium-Denuded Vessels :

-

Comparative Analysis with Other S-Nitrosothiols :

- When compared to SNAP and other analogues like S-Nitroso-N-heptanoyl-D,L-penicillamine (SNHP), SNVP exhibited unique properties regarding stability and duration of action. The sustained effect observed with SNVP was largely reversed by hemoglobin, confirming the role of NO in mediating these responses .

Therapeutic Implications

The ability of SNVP to target areas with endothelial injury suggests potential therapeutic applications in conditions such as atherosclerosis or during surgical procedures where endothelial damage is prevalent. By providing localized NO delivery, SNVP could help alleviate vascular complications associated with these conditions.

Propriétés

IUPAC Name |

3-methyl-3-nitrososulfanyl-2-(pentanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4S/c1-4-5-6-7(13)11-8(9(14)15)10(2,3)17-12-16/h8H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRZCAKMRYXQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274459 | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225233-99-8 | |

| Record name | 3-(Nitrosothio)-N-(1-oxopentyl)valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | snvp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.